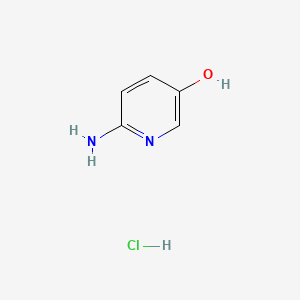
2-Amino-5-hydroxypyridine hydrochloride
説明
2-Amino-5-hydroxypyridine hydrochloride, also known as 2-Amino-5-pyridinol or 6-Amino-3-hydroxypyridine Hydrochloride, is a chemical compound with the molecular formula C5H7ClN2O and a molecular weight of 146.57 . It is also referred to by its CAS Number 856965-37-2 .
Synthesis Analysis
The synthesis of 2-Amino-5-hydroxypyridine involves a protection reaction, a substitution reaction, and a deprotection reaction . The method uses inexpensive 2-amino-5-bromo (iodo)pyridine as the raw material, which reacts with a protective amido group; then halogen reacts with sodium benzylalcohol; a hydroxy protecting group is introduced; N and O are used simultaneously for deprotection to obtain the target compound .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with an amino group at the 2-position and a hydroxyl group at the 5-position . The hydrochloride form of the compound is used to increase its solubility and stability .Chemical Reactions Analysis
As an amine, this compound can participate in various chemical reactions. Amines can be turned into a good leaving group by alkylation with an alkyl halide to form a quarternary ammonium salt .Physical and Chemical Properties Analysis
This compound is a neat compound . It is light yellow in color .科学的研究の応用
Anticancer Research
2-Amino-5-hydroxypyridine hydrochloride has been explored in the context of anticancer research. A study conducted by Temple, Wheeler, Comber, Elliott, and Montgomery (1983) involved synthesizing a series of compounds derived from 5-amino-4-hydroxypyridine, which were tested for their effects on the proliferation and survival of cancer cells, particularly in the context of leukemia. This research highlights the potential of this compound derivatives in cancer treatment (Temple et al., 1983).
Chromogenic Reagent for Metal Ion Determination
Another significant application of this compound is in analytical chemistry. Mehta, Garg, and Singh (1976) discovered that 2-Amino-3-hydroxypyridine forms colored complexes with osmium, allowing for the spectrophotometric determination of osmium in various solutions. This method is selective and sensitive, which is crucial for accurate metal ion analysis (Mehta et al., 1976).
Crystal Structure Analysis
In the field of crystallography, this compound's structure has been analyzed to understand its interactions and stability. Sherfinski and Marsh (1975) investigated the crystal structure of 2-amino-5-methylpyridine hydrochloride, providing insights into the molecular arrangement and bonding characteristics of similar compounds (Sherfinski & Marsh, 1975).
Exploration in Aging Research
The compound has also been studied in the context of aging. Emanuel and Obukhova (1978) found that 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a derivative of this compound, acted as a geroprotector, prolonging the lifespan of certain mouse strains. This study suggests potential applications in understanding and possibly influencing aging processes (Emanuel & Obukhova, 1978).
作用機序
Target of Action
A structurally similar compound, bj-1108, a 6-amino-2,4,5-trimethylpyridin-3-ol analog, has been shown to inhibit serotonin-induced angiogenesis and tumor growth . This suggests that 6-aminopyridin-3-ol hydrochloride may also interact with serotonin receptors or related pathways.
Mode of Action
The related compound bj-1108 inhibits serotonin-induced angiogenesis through the pi3k/nox pathway . It suppresses the generation of reactive oxygen species (ROS) and the phosphorylation of PI3K/Akt . This suggests that 6-aminopyridin-3-ol hydrochloride might have a similar mode of action.
Biochemical Pathways
The related compound bj-1108 affects the pi3k/nox pathway . This pathway is involved in the production of reactive oxygen species (ROS), which play a role in various cellular processes, including cell proliferation and survival. Inhibition of this pathway can lead to decreased angiogenesis and tumor growth .
Result of Action
The related compound bj-1108 has been shown to inhibit serotonin-induced angiogenesis and tumor growth . This suggests that 6-aminopyridin-3-ol hydrochloride might have similar effects.
生化学分析
Biochemical Properties
The biochemical properties of 6-Aminopyridin-3-ol hydrochloride are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, BJ-1108, a derivative of 6-aminopyridin-3-ol, has been found to significantly inhibit Th1 and Th17 differentiation in vitro . This suggests that 6-Aminopyridin-3-ol hydrochloride may have similar effects on these cells, potentially interacting with the enzymes and proteins involved in their differentiation process.
Cellular Effects
In terms of cellular effects, 6-Aminopyridin-3-ol hydrochloride has been shown to influence cell function. For example, BJ-1108, a 6-aminopyridin-3-ol analogue, has been found to significantly inhibit serotonin-induced angiogenesis . This suggests that 6-Aminopyridin-3-ol hydrochloride may have similar effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Studies on BJ-1108, a derivative of 6-aminopyridin-3-ol, suggest that it inhibits serotonin-induced angiogenesis through the PI3K/NOX pathway . This suggests that 6-Aminopyridin-3-ol hydrochloride may exert its effects at the molecular level through similar pathways, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable when stored in an inert atmosphere at room temperature
Dosage Effects in Animal Models
Studies on BJ-1108, a derivative of 6-aminopyridin-3-ol, have shown that it can delay the onset of disease and suppress disease progression in experimental autoimmune encephalomyelitis (EAE) by inhibiting the differentiation of Th1 and Th17 cells . This suggests that 6-Aminopyridin-3-ol hydrochloride may have similar effects at different dosages.
特性
IUPAC Name |
6-aminopyridin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c6-5-2-1-4(8)3-7-5;/h1-3,8H,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVKEBQUEFKSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672339 | |
| Record name | 6-Aminopyridin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856965-37-2 | |
| Record name | 6-Aminopyridin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-hydroxypyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





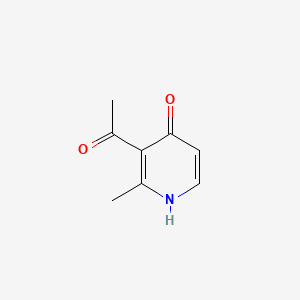
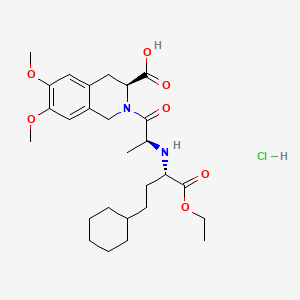
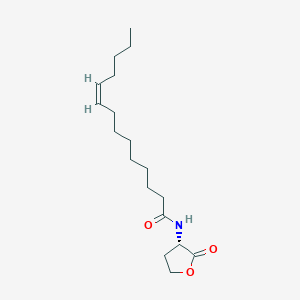

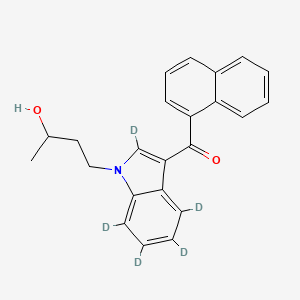

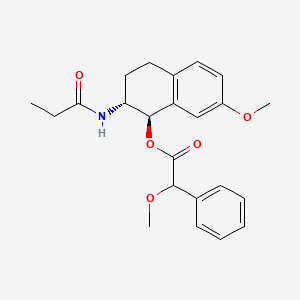
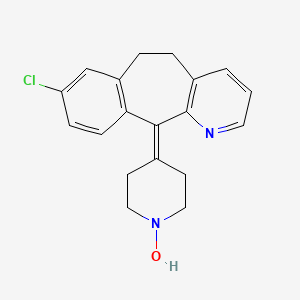
![4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide](/img/structure/B584284.png)
